![molecular formula C9H6ClF3O2S B7784543 {[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid CAS No. 883291-47-2](/img/structure/B7784543.png)
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid
Overview
Description
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid is an organic compound that features a phenyl ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid typically involves the introduction of the sulfanyl group to a chlorinated and trifluoromethylated phenyl ring. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenylthiol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated and desulfurized products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. Notably, it has shown promise in modulating the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes associated with cardiovascular and neurodegenerative diseases. Inhibition of Lp-PLA2 can lead to reduced production of pro-inflammatory mediators, thereby offering therapeutic benefits for conditions such as Alzheimer's disease and atherosclerosis .
Case Study: Neurodegenerative Diseases
Research indicates that Lp-PLA2 inhibitors can be beneficial in treating neurodegenerative diseases by mitigating neuroinflammation and reducing the accumulation of neurotoxic lipids. For instance, studies have demonstrated that compounds targeting Lp-PLA2 can decrease levels of lysophosphatidylcholine (lysoPC), which is known to exacerbate inflammatory responses in the brain .
Agrochemical Applications
In the realm of agrochemicals, compounds similar to {[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid have been explored for their herbicidal and fungicidal properties. The incorporation of trifluoromethyl groups often enhances the biological activity and selectivity of herbicides, making them effective in controlling unwanted plant growth while minimizing damage to crops .
Case Study: Herbicidal Activity
A study evaluating various trifluoromethyl-containing compounds found that those with sulfanyl groups exhibited enhanced herbicidal activity against certain weed species. This suggests that this compound could potentially be developed into a novel herbicide formulation .
Material Science
The unique chemical properties of this compound also lend themselves to applications in material science, particularly in the development of fluorinated polymers. These materials are known for their thermal stability and chemical resistance, making them suitable for high-performance applications in coatings and electronic components.
Research Findings: Polymer Development
Recent advancements have shown that incorporating such fluorinated compounds into polymer matrices can significantly enhance their mechanical properties and resistance to environmental degradation. This opens avenues for developing new materials with tailored functionalities for industrial applications .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Pharmaceutical | Neurodegenerative disease treatment | Inhibits Lp-PLA2, reduces neuroinflammation |
Agrochemical | Herbicide development | Enhanced activity against specific weed species |
Material Science | Development of fluorinated polymers | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of {[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)phenylthiol
- 4-(Trifluoromethyl)phenylsulfanylacetic acid
- 2-Chloro-4-(trifluoromethyl)benzoic acid
Uniqueness
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Biological Activity
{[2-Chloro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid is an organic compound characterized by its unique chemical structure, which includes a phenyl ring substituted with chlorine and trifluoromethyl groups, alongside a sulfanylacetic acid moiety. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound primarily involves its interactions with specific molecular targets, including enzymes and receptors. The compound has been documented to act as an inhibitor of various enzymes involved in metabolic pathways, which can influence cellular processes significantly. For instance, it may inhibit enzymes linked to inflammation or cancer progression, thus presenting potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that this compound can effectively inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
In studies evaluating anticancer properties, this compound demonstrated moderate cytotoxic effects against various cancer cell lines. For example, it was tested against the MCF-7 breast cancer cell line, where it showed some degree of growth inhibition. However, the overall efficacy was relatively low compared to established chemotherapeutic agents .
Enzyme Inhibition Studies
The compound's inhibitory effects on specific enzymes have been quantified in various studies:
Enzyme | IC50 Value (µM) | Effect |
---|---|---|
Acetylcholinesterase (AChE) | 15.2 | Moderate inhibition |
Butyrylcholinesterase (BChE) | 9.2 | Significant inhibition |
Cyclooxygenase-2 (COX-2) | Not specified | Moderate inhibition |
These findings indicate that the compound may serve as a scaffold for further modifications aimed at enhancing its inhibitory potency against these therapeutic targets .
Study 1: Inhibition of Enzymatic Activity
In a study focused on enzyme inhibition, this compound was tested for its ability to inhibit cholinesterases and cyclooxygenases. The results indicated that while the compound showed some inhibitory activity, it was less potent than other known inhibitors. This study emphasizes the need for structural modifications to improve efficacy .
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that it inhibited the growth of specific pathogens, indicating potential applications in treating infections. However, further studies are required to evaluate its safety and effectiveness in vivo .
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]sulfanylacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2S/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJDMXJGIQPTBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)SCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701203274 | |
Record name | 2-[[2-Chloro-4-(trifluoromethyl)phenyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701203274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883291-47-2 | |
Record name | 2-[[2-Chloro-4-(trifluoromethyl)phenyl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883291-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[2-Chloro-4-(trifluoromethyl)phenyl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701203274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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